

synthesis of kinase inhibitors using 2-Chloro-5-iodopyridin-3-amine.

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Compound of Interest

Compound Name: 2-Chloro-5-iodopyridin-3-amine

Cat. No.: B1586668

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Application Note & Protocols

Topic: Synthesis of Kinase Inhibitors Using **2-Chloro-5-iodopyridin-3-amine**

Audience: Researchers, scientists, and drug development professionals.

Abstract

Protein kinases are a critical class of enzymes whose dysregulation is implicated in a multitude of diseases, most notably cancer.[1][2] The development of small molecule kinase inhibitors has therefore become a cornerstone of modern drug discovery. This document provides a detailed guide on the strategic use of **2-Chloro-5-iodopyridin-3-amine**, a highly versatile and functionalized heterocyclic building block, for the synthesis of novel kinase inhibitor scaffolds. We will explore its unique reactivity, focusing on palladium-catalyzed cross-coupling reactions, and provide detailed, field-proven protocols for Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These protocols are designed to be self-validating and include expert insights into the causality behind experimental choices, enabling researchers to construct diverse libraries of potential therapeutic agents.

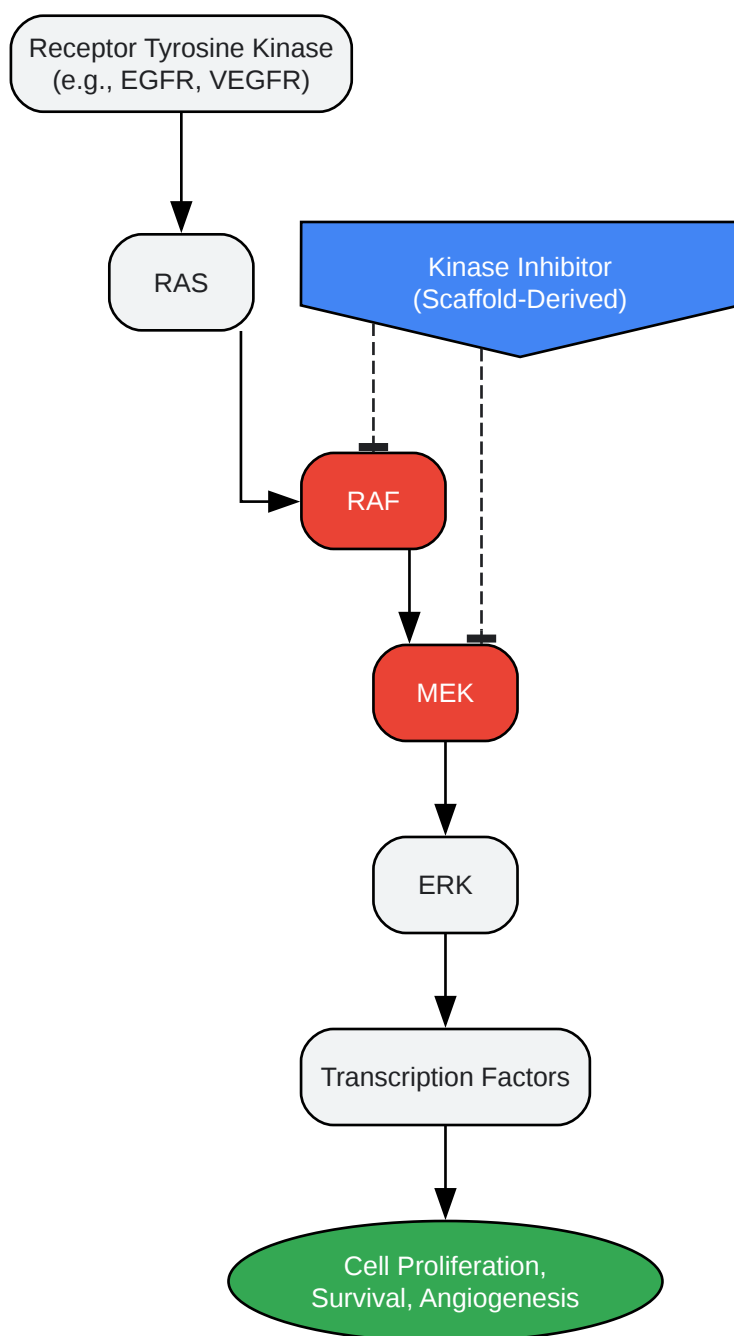
The Strategic Value of the 2-Chloro-5-iodopyridin-3-amine Scaffold

2-Chloro-5-iodopyridin-3-amine is an invaluable starting material in medicinal chemistry due to the orthogonal reactivity of its functional groups.[3][4][5] The strategic placement of two

different halogen atoms and an amino group on the pyridine ring allows for a stepwise and controlled elaboration into complex molecular architectures.

- **The Iodine Atom (C5-Position):** The carbon-iodine bond is significantly weaker than the carbon-chlorine bond, making the C5 position the primary site for palladium-catalyzed cross-coupling reactions. This allows for the selective introduction of aryl, heteroaryl, or vinyl groups via Suzuki, Stille, or Sonogashira couplings, and nitrogen-based nucleophiles via Buchwald-Hartwig amination.
- **The Chlorine Atom (C2-Position):** The chlorine atom is less reactive under standard palladium-catalyzed conditions. It can be targeted in a subsequent reaction, often requiring more forcing conditions, or it can be retained in the final molecule where it may serve as a crucial hydrogen bond acceptor or occupy a specific pocket within the kinase active site.
- **The Amino Group (C3-Position):** The primary amine at the C3 position is a key hydrogen bond donor, often critical for forming interactions with the "hinge region" of the kinase ATP-binding site.^[6] It can also serve as a handle for further derivatization to modulate solubility, cell permeability, or to explore additional binding interactions.

This differential reactivity is the cornerstone of its utility, enabling chemists to build molecular complexity in a predictable and efficient manner.



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